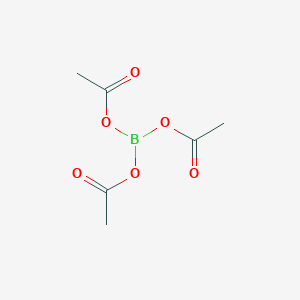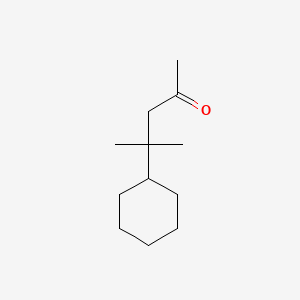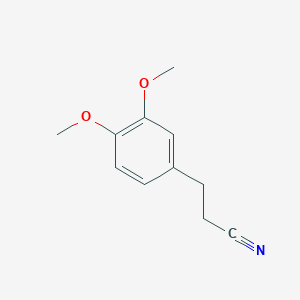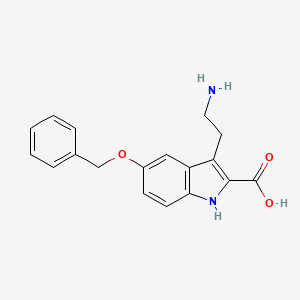
3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid
概要
説明
The compound 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, which is a core structure in many biologically active compounds. The indole moiety is a prevalent scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach for synthesizing 3-substituted indoles is described in a paper where a short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles is achieved from Martius Yellow, involving regioselective reactions such as iodination, cyclization, and carboxylation . Another method involves a metal-free amino-acyloxylation of 2-aminostyrene with carboxylic acid to synthesize 3-acyloxyl indolines in water . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a pyrrole ring, with various substituents that can modify the compound's properties. The specific structure of this compound includes an aminoethyl group at the 3-position and a benzyloxy group at the 5-position, which could influence its binding affinity and biological activity.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, the aza-Friedel-Crafts reaction is a method to synthesize 3-substituted indoles, which involves the reaction of aldehydes, primary amines, and indoles in water . This type of reaction could be relevant for further functionalization of the indole core of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like this compound are influenced by their functional groups. For example, the presence of a carboxylic acid group can confer acidity and the potential for salt formation, while the aminoethyl group can introduce basic properties and increase solubility in aqueous media. The benzyloxy group may affect the lipophilicity of the molecule, which is important for its pharmacokinetic profile.
Relevant Case Studies
While the provided papers do not directly discuss case studies involving this compound, they do provide insights into the synthesis and evaluation of related indole-2-carboxylic acid derivatives. For instance, the pharmacological evaluation of certain indole-2-carboxylic acid analogues as NMDA receptor antagonists highlights the therapeutic potential of these compounds . Additionally, the antioxidant potential of novel indole-2-carboxylic acid analogues has been explored, indicating the diverse biological activities that these structures can exhibit .
科学的研究の応用
Synthesis and Properties
A key aspect of the scientific research surrounding this compound involves its synthesis and chemical properties. For instance, Marchelli, Hutzinger, and Heacock (1969) developed a procedure for the synthesis of hydroxyindole-3-carboxylic acids starting from benzyloxyindoles, which are related to the compound . They explored its metabolism in plants and animals, indicating the biological significance of these compounds (Marchelli, Hutzinger, & Heacock, 1969).
Novel Synthesis Techniques
Unangst, Connor, Stabler, and Weikert (1987) described methods for synthesizing novel indole-2-carboxylic acids and esters, emphasizing the diversity and potential of these compounds in scientific research. This work contributes to understanding the broader family of indole derivatives to which our compound belongs (Unangst et al., 1987).
Bioorganic and Medicinal Chemistry
Ilić and colleagues (2005) focused on indole-3-acetic acid, a hormone in plants and an important metabolite in humans, animals, and microorganisms. They introduced derivatives for the design of research tools, potentially including compounds like 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid. These derivatives could be used in biochemical tags and molecular probes, highlighting the compound's relevance in bioorganic and medicinal chemistry (Ilić et al., 2005).
Heterocyclic Chemistry
The work of Jain, Gupta, Ganesan, Pande, Pardasani, and Malhotra (2005) on synthesizing benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, related to our compound, provides insight into the compound's utility in synthesizing pharmacologically active compounds. This research indicates the potential use of these compounds in developing new drugs and therapeutic agents (Jain et al., 2005).
作用機序
Safety and Hazards
将来の方向性
Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. For instance, modifications of the indole ring system are found in many natural products and pharmaceuticals, so this compound could potentially serve as a starting point for the synthesis of new drugs .
特性
IUPAC Name |
3-(2-aminoethyl)-5-phenylmethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-9-8-14-15-10-13(23-11-12-4-2-1-3-5-12)6-7-16(15)20-17(14)18(21)22/h1-7,10,20H,8-9,11,19H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERYDSXBQXBEGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3CCN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353579 | |
| Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54987-14-3 | |
| Record name | 3-(2-aminoethyl)-5-(benzyloxy)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



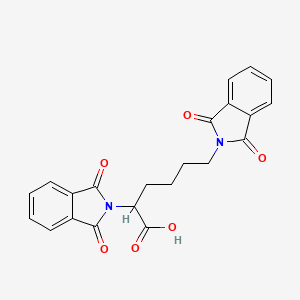
![7-chloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B3032748.png)

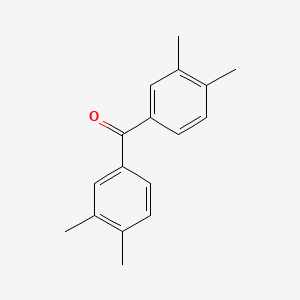
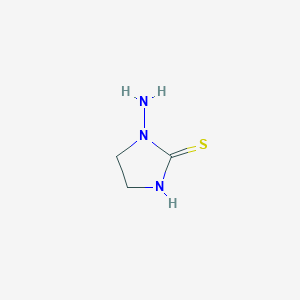
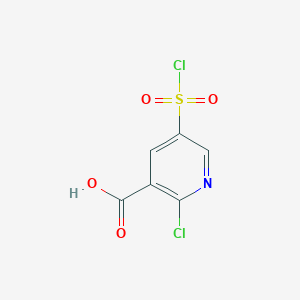

![2-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-6-ethyl-4(3H)-pyrimidinone](/img/structure/B3032760.png)
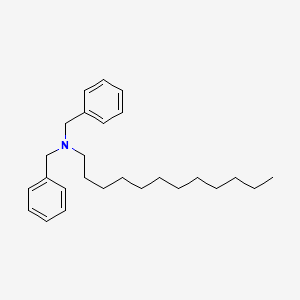
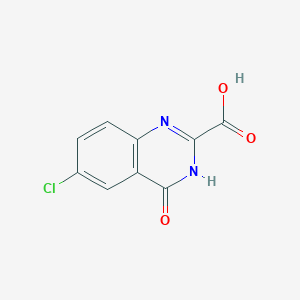
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)
